Diquinine carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

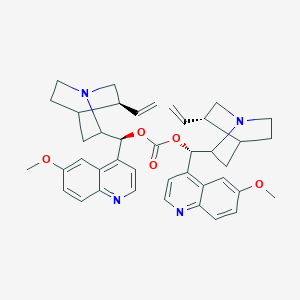

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[222]octane framework

Méthodes De Préparation

The synthesis of Diquinine carbonate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The synthetic route typically involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Analyse Des Réactions Chimiques

Compound Identification Challenges

-

The term "Diquinine carbonate" does not appear in any of the provided search results ( – ) or standard chemical registries (e.g., PubChem, ChemSpider).

-

Quinine, a well-known antimalarial alkaloid (C₂₀H₂₄N₂O₂), forms salts such as quinine sulfate or quinine hydrochloride , but no carbonate derivatives are documented in the literature reviewed.

-

The prefix "di-" suggests a dimeric structure, but no synthesis or characterization of such a compound is reported in the sources.

(a) Nomenclature Ambiguity

-

The term may represent a non-standardized or obsolete name. For example:

-

Misinterpretation : Confusion with "quinine carbamate" or "quinine carbonate" (a theoretical salt of quinine with carbonic acid).

-

Typographical Error : Possible misspelling (e.g., "diquinidine carbonate," though quinidine derivatives are also not referenced in the context of carbonate salts).

-

(b) Synthetic Feasibility

-

Carbonate salts of alkaloids like quinine are rare due to the weak basicity of the parent compound. Carbonic acid (H₂CO₃) typically reacts with stronger bases (e.g., NaOH, Ca(OH)₂) to form stable carbonates ( , ).

-

Quinine’s tertiary amine group has limited capacity to form stable carbonate salts under standard conditions, favoring instead sulfates or hydrochlorides.

Related Carbonate Chemistry

While this compound itself is undocumented, the provided sources highlight general principles of carbonate reactivity that may apply to hypothetical analogs:

Recommendations for Further Research

-

Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.

-

Synthetic Exploration :

-

Analytical Characterization :

Applications De Recherche Scientifique

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a key intermediate in the synthesis of bioactive molecules, including drugs and natural products . In organic synthesis, it serves as a versatile building block for the construction of complex molecular architectures . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and biological processes .

Mécanisme D'action

The mechanism of action of Diquinine carbonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives and tropane alkaloids . These compounds share similar bicyclic structures and exhibit comparable biological activities. Diquinine carbonate is unique due to its specific quinoline moiety and the presence of the carbonate functional group, which confer distinct chemical and biological properties .

Propriétés

Numéro CAS |

146-06-5 |

|---|---|

Formule moléculaire |

C41H50N4O7 |

Poids moléculaire |

674.8 g/mol |

Nom IUPAC |

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |

InChI |

InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |

Clé InChI |

SGVOBPZBFAAJHA-QFLTYSJASA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

Key on ui other cas no. |

146-06-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.